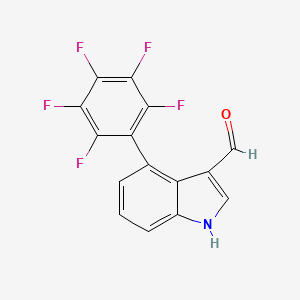
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is a synthetic organic compound characterized by the presence of a perfluorophenyl group attached to an indole ring, which is further functionalized with a carbaldehyde group at the 3-position. This compound is of significant interest due to its unique chemical properties imparted by the perfluorophenyl group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a perfluorophenyl halide reacts with the indole derivative.
Formylation: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(Perfluorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted perfluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Serves as a fluorescent probe for studying biological processes due to its unique optical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is largely dependent on its chemical structure. The perfluorophenyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function and leading to various biological effects.
Comparison with Similar Compounds
- 4-(Perfluorophenyl)-1H-indole-2-carbaldehyde
- 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid
- 4-(Perfluorophenyl)-1H-indole-3-methanol
Comparison: 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is unique due to the position of the carbaldehyde group, which significantly influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Properties
Molecular Formula |
C15H6F5NO |
|---|---|
Molecular Weight |
311.21 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)7-2-1-3-8-9(7)6(5-22)4-21-8/h1-5,21H |
InChI Key |
WCFDWHJUORQVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
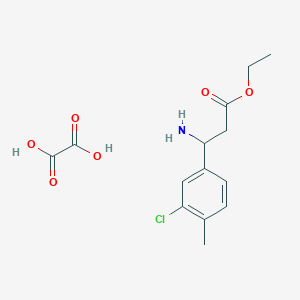
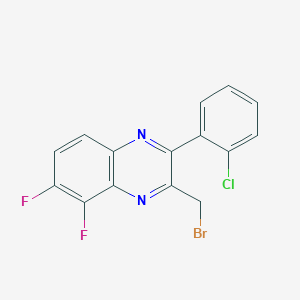
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13090051.png)
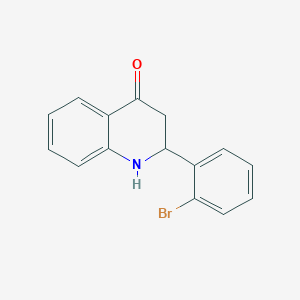
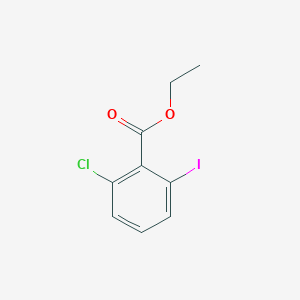
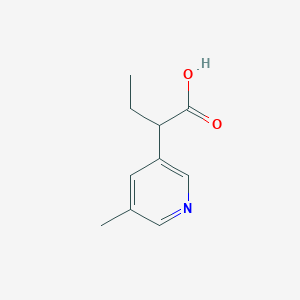
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
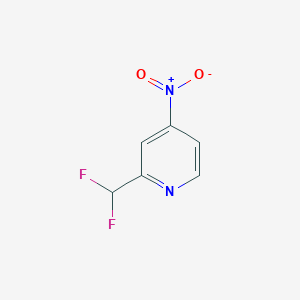
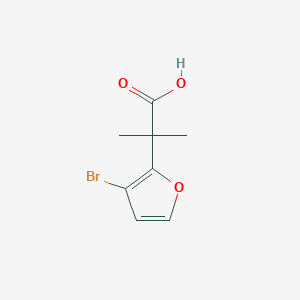
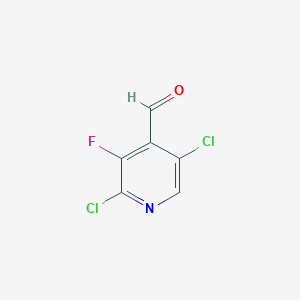
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)
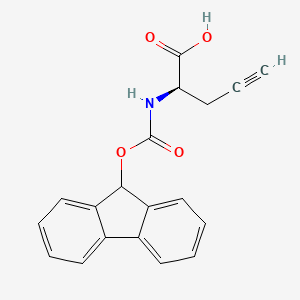
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
